2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE
Description
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-tert-butylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-16(2,3)17-14(21)11-22-15-19-18-13(20(15)4)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRUIINCCXBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CSC1=NN=C(N1C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid hydrazides.
S-Alkylation: The triazole derivative undergoes S-alkylation with benzyl halides to introduce the benzyl group.
Acylation: The final step involves the acylation of the triazole derivative with 2-methyl-2-propanyl acetamide under controlled conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the amide group, resulting in various reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Reduced Triazole Derivatives: Resulting from reduction reactions.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Industrial Applications: Employed in the synthesis of advanced materials and as a precursor for other bioactive compounds
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules. The triazole ring can bind to enzyme active sites, inhibiting their activity. The sulfur atom in the compound can form strong interactions with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-BENZYL-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE
- 2-[(5-(2-FURYL)-4-(2-METHOXYETHYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
Uniqueness
The unique combination of the benzyl group and the 2-methyl-2-propanyl acetamide moiety in 2-[(5-BENZYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-METHYL-2-PROPANYL)ACETAMIDE provides distinct biological activities and chemical properties compared to its analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
